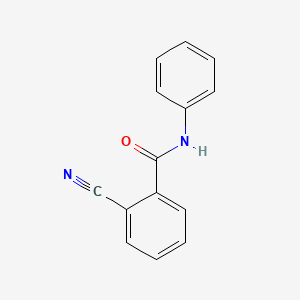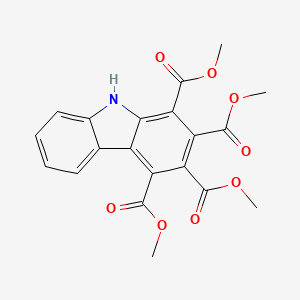![molecular formula C25H33N B14680491 ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene CAS No. 32069-92-4](/img/structure/B14680491.png)
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene” is a complex mixture of several organic compounds, each with unique properties and applications. These compounds include ethene, (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene, prop-1-ene, prop-2-enenitrile, and styrene. Each of these components plays a significant role in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Ethene: The process involves heating these hydrocarbons to high temperatures (800-900°C) to break them down into smaller molecules, including ethene .
-
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: : This compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The reaction typically occurs at elevated temperatures and may require a catalyst .
-
Prop-1-ene: It can also be produced via the catalytic dehydrogenation of propane .
-
Prop-2-enenitrile: The process involves reacting propylene with ammonia and oxygen in the presence of a catalyst at high temperatures .
-
Styrene: : Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen atoms and form styrene .
Industrial Production Methods
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Industrial synthesis may involve large-scale Diels-Alder reactions with appropriate catalysts and reaction conditions.
Prop-1-ene: Produced through steam cracking and catalytic dehydrogenation processes.
Prop-2-enenitrile: Produced via ammoxidation of propylene in large-scale reactors.
Styrene: Produced through the dehydrogenation of ethylbenzene in industrial reactors.
化学反応の分析
Types of Reactions
Ethene: Undergoes addition reactions, such as hydrogenation, halogenation, and polymerization.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Participates in Diels-Alder reactions and can undergo hydrogenation and oxidation.
Prop-1-ene: Undergoes addition reactions, polymerization, and oxidation.
Prop-2-enenitrile: Undergoes polymerization, hydrolysis, and addition reactions.
Styrene: Undergoes polymerization, oxidation, and addition reactions.
Major Products Formed
Ethene: Polyethylene, ethylene oxide, ethanol.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Various bicyclic compounds.
Prop-1-ene: Polypropylene, propylene oxide.
Prop-2-enenitrile: Polyacrylonitrile, acrylamide.
Styrene: Polystyrene, styrene-butadiene rubber.
科学的研究の応用
Chemistry
Ethene: Used as a precursor for various chemicals and polymers.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Studied for its unique bicyclic structure and reactivity.
Prop-1-ene: Used in the production of polypropylene and other chemicals.
Prop-2-enenitrile: Used in the production of synthetic fibers and resins.
Styrene: Used in the production of polystyrene and other polymers.
Biology and Medicine
Ethene: Studied for its role as a plant hormone.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Investigated for potential pharmaceutical applications.
Prop-1-ene: Limited biological applications.
Prop-2-enenitrile: Studied for its toxicological effects.
Styrene: Investigated for its potential health effects and toxicity.
Industry
Ethene: Widely used in the production of plastics and chemicals.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Used in specialty chemical production.
Prop-1-ene: Used in the production of plastics and chemicals.
Styrene: Used in the production of plastics and synthetic rubber.
作用機序
Ethene
Ethene acts as a plant hormone by binding to specific receptors and triggering a cascade of biochemical reactions that regulate growth and development .
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene
The mechanism of action involves its unique bicyclic structure, which allows it to participate in various chemical reactions .
Prop-1-ene
Prop-1-ene undergoes polymerization through the action of catalysts, forming long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile .
Styrene
Styrene undergoes polymerization through free-radical mechanisms, forming polystyrene .
類似化合物との比較
Similar Compounds
Ethene: Similar to ethane, acetylene.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Similar to norbornene.
Prop-1-ene: Similar to ethylene, butylene.
Prop-2-enenitrile: Similar to acrylamide, methacrylonitrile.
Styrene: Similar to ethylbenzene, vinyl toluene.
Uniqueness
Ethene: Unique as the simplest alkene and a key precursor in the chemical industry.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Unique for its bicyclic structure and reactivity.
Prop-1-ene: Unique for its role in producing polypropylene.
Prop-2-enenitrile: Unique for its use in producing synthetic fibers.
Styrene: Unique for its role in producing polystyrene and synthetic rubber.
特性
CAS番号 |
32069-92-4 |
|---|---|
分子式 |
C25H33N |
分子量 |
347.5 g/mol |
IUPAC名 |
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C9H12.C8H8.C3H3N.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;2-7H,1H2;2H,1H2;3H,1H2,2H3;1-2H2/b8-2+;;;; |
InChIキー |
UTGAZGXJNFYUMS-KIOYDOPLSA-N |
異性体SMILES |
CC=C.C/C=C/1\CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
正規SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)


![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)


![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

